4-Amino-1H-benzo[d][1,2,3]triazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-amino-2H-benzotriazol-5-ol |
InChI |
InChI=1S/C6H6N4O/c7-5-4(11)2-1-3-6(5)9-10-8-3/h1-2,11H,7H2,(H,8,9,10) |
InChI Key |
CMOPZQRVDYLJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Amino 1h Benzo D 1 2 3 Triazol 5 Ol
Established Synthetic Pathways for Benzo[d]pharmacyinfoline.comgsconlinepress.comnih.govtriazole Ring Construction
Traditional methods for synthesizing the benzotriazole (B28993) ring are well-documented and widely employed in organic synthesis.
Cyclization Reactions Facilitating the Formation of the Triazole Moiety
The formation of the triazole ring in benzotriazoles is most commonly achieved through the diazotization of an ortho-substituted diamine followed by intramolecular cyclization. pharmacyinfoline.comstackexchange.comechemi.com This process involves the conversion of one of the amino groups into a diazonium salt, which then reacts with the adjacent amino group to close the five-membered triazole ring. pharmacyinfoline.comstackexchange.comechemi.com The reaction is typically carried out in an acidic medium, with sodium nitrite (B80452) being the most common diazotizing agent. pharmacyinfoline.comorgsyn.orgcutm.ac.in Acetic acid is often preferred over mineral acids as it can lead to better yields. orgsyn.org The stability of the resulting benzotriazole ring makes this cyclization reaction essentially irreversible under normal conditions. stackexchange.comechemi.com
This fundamental transformation is a key step in the synthesis of a wide array of substituted benzotriazoles. The specific substituents on the starting phenylenediamine will determine the final substitution pattern on the benzotriazole product.
Synthetic Routes Involving o-Phenylenediamine (B120857) Derivatives and Related Precursors
The cornerstone of benzotriazole synthesis is the use of o-phenylenediamine and its derivatives. pharmacyinfoline.comorgsyn.orgscribd.com The reaction of o-phenylenediamine with nitrous acid, typically generated in situ from sodium nitrite and an acid like acetic acid or hydrochloric acid, is a classic and efficient method for producing the parent benzotriazole. pharmacyinfoline.comgsconlinepress.comscribd.com The process begins with the diazotization of one of the amino groups to form a diazonium salt intermediate. pharmacyinfoline.comstackexchange.comechemi.com This is followed by a spontaneous intramolecular cyclization, where the newly formed diazonium group is attacked by the neighboring amino group, leading to the formation of the stable triazole ring. gsconlinepress.comscribd.com
The reaction conditions, such as temperature and pH, are crucial for optimal yields. pharmacyinfoline.com Typically, the reaction is initiated at a low temperature to control the exothermic diazotization step, after which the temperature is allowed to rise to facilitate the cyclization. orgsyn.orgcutm.ac.in This method is versatile and can be applied to a variety of substituted o-phenylenediamines to produce a diverse range of benzotriazole derivatives. stackexchange.comechemi.com
Hydrazine-Mediated Condensation and Cyclocondensation Approaches
Hydrazine (B178648) and its derivatives serve as important reagents in alternative synthetic routes to the benzotriazole scaffold. One such method involves the reaction of o-chloronitrobenzene with hydrazine hydrate (B1144303) to form 1-hydroxybenzotriazole (B26582). google.com This intermediate can then be reduced to yield the final benzotriazole product. google.com This two-step process offers a different approach to constructing the triazole ring, starting from a nitro-substituted precursor rather than a diamine.
Another strategy involves the reaction of substituted hydrazines with appropriate precursors to form the triazole ring. For instance, the reaction of an equimolar mixture of 2-Benzimidazole-1-yl Oxadiazole and benzoic acid in hydrazine hydrate can lead to the formation of a 4-amino-1,2,4-triazole (B31798) derivative. sciencescholar.us While not a direct synthesis of a benzotriazole, this demonstrates the utility of hydrazine in forming triazole rings that can be part of a larger heterocyclic system.
Advanced Synthetic Techniques and Reaction Enhancements
To improve the efficiency, yield, and environmental impact of benzotriazole synthesis, modern techniques and catalytic methods have been developed and applied.
Application of Microwave Irradiation in Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govresearchgate.net This technology has been successfully applied to the synthesis of benzotriazole derivatives, often leading to significantly reduced reaction times compared to conventional heating methods. nih.govresearchgate.netasianpubs.org For example, the N-alkylation of benzotriazole can be achieved in a much shorter time and with higher yields under microwave irradiation. nih.govnih.gov
The use of microwave heating can be particularly advantageous in solvent-free conditions, contributing to a greener chemical process. asianpubs.orgingentaconnect.com The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which can lead to faster reaction rates and cleaner product formation. nih.gov
| Compound | Conventional Method Yield (%) | Microwave-Assisted Yield (%) | Conventional Reaction Time | Microwave Reaction Time |
|---|---|---|---|---|
| 1-Chloromethylbenzotriazole | Not specified | Not specified | 6 hours | 4 minutes 20 seconds |
| 5-Substituted Benzotriazole Derivative (7a) | 35 | 47 | Not specified | Not specified |
| 5-Substituted Benzotriazole Derivative (7b) | 45 | 83 | Not specified | Not specified |
| 5-Substituted Benzotriazole Derivative (7c) | 76 | 80 | Not specified | Not specified |
| 5-Substituted Benzotriazole Derivative (8a) | 23 | 42 | Not specified | Not specified |
Catalytic Methodologies for Improved Yields and Selectivity (e.g., Copper-Catalyzed Reactions)
Catalysis plays a crucial role in modern organic synthesis, offering pathways to improved efficiency and selectivity. Copper-catalyzed reactions have been particularly notable in the synthesis of triazole-containing compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. researchgate.net This methodology can be employed to construct complex molecules that incorporate a triazole ring linked to a benzotriazole moiety. researchgate.net
In addition to the CuAAC reaction, copper catalysts have been utilized in other transformations involving benzotriazoles. For instance, a heterogeneous Cu(I) catalyst has been developed for the dehydrogenative cyclization of o-phenylenediamines to produce aminobenzotriazoles. thieme-connect.com Copper-benzotriazole based coordination polymers have also been shown to be effective catalysts in the synthesis of other heterocyclic compounds. soton.ac.ukfigshare.com These catalytic systems offer advantages such as high stability, reusability, and the ability to promote reactions under mild conditions. thieme-connect.com
Multicomponent Reaction Strategies in 1,2,3-Triazole Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.combit.edu.cn These reactions are advantageous in modern organic synthesis due to their atom economy, reduced number of operational steps, and decreased waste production. bit.edu.cn For the synthesis of 1,2,3-triazoles, the most prominent MCR is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". bit.edu.cnacs.org This reaction typically involves an organic azide (B81097) and a terminal alkyne to regioselectively produce 1,4-disubstituted 1,2,3-triazoles. bit.edu.cn
While immensely powerful for synthesizing a vast array of triazole derivatives, the direct application of classical MCRs for the de novo synthesis of a fused ring system like 4-Amino-1H-benzo[d] scientific.netresearchgate.netmdpi.comtriazol-5-ol is not the standard approach. MCRs are more commonly employed to generate substituted monocyclic 1,2,3-triazoles. mdpi.combit.edu.cn For instance, one-pot, three-component reactions involving alkynes, azides, and other molecules have been developed to create fully substituted 1,2,3-triazoles. acs.orgnih.gov
A specialized subset of MCRs involves a sequential multicomponent reaction followed by an intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com This advanced strategy is designed to construct fused triazole systems by first building a linear molecule containing both an azide and an alkyne functionality, which then cyclizes. mdpi.com Although theoretically applicable, this approach would require a complex, custom-designed MCR to assemble the specific ortho-amino-azido-aryl precursor needed for the benzotriazole core, a strategy not yet documented for this target.
Optimization of Reaction Parameters for Efficient Production
The most established and direct method for forming the benzotriazole ring is the diazotization of an ortho-phenylenediamine derivative, followed by spontaneous intramolecular cyclization. stackexchange.com For the target molecule, 4-Amino-1H-benzo[d] scientific.netresearchgate.netmdpi.comtriazol-5-ol, this would involve the cyclization of the key precursor, a substituted 1,2,3-triaminobenzene. The efficiency of this core reaction is highly dependent on carefully optimized parameters. researchgate.net
The critical transformation involves treating the ortho-diamine with a nitrosating agent, such as sodium nitrite (NaNO₂), in an acidic medium to form an ortho-amino diazonium ion intermediate. stackexchange.com This intermediate rapidly undergoes an irreversible intramolecular capture by the neighboring amino group to yield the stable benzotriazole ring. stackexchange.com Optimization of this process focuses on maximizing the yield and purity of the product by controlling variables such as temperature, pH, solvent, and the choice of reagents.
Key parameters that are typically optimized include:
Nitrosating Agent: While sodium nitrite is common, milder or more specialized reagents like polymer-supported nitrite can be used to improve reaction conditions and simplify purification. researchgate.net
Acidic Medium: Acetic acid is frequently used, but other acids like p-toluenesulfonic acid (p-TsOH) have been employed to facilitate the reaction under mild conditions. researchgate.net The pH must be carefully controlled, as the diazonium intermediate is only stable under acidic to moderately basic conditions. tsijournals.com
Temperature: The initial diazotization is often performed at low temperatures (e.g., -10°C to 5°C) to control the reactivity of the diazonium salt. researchgate.netresearchgate.net However, the subsequent cyclization can be influenced by allowing the temperature to rise.
Solvent: The choice of solvent affects the solubility of the reactants and the stability of the intermediates. Aqueous systems are common, but organic solvents may be used depending on the substrate.
The following table summarizes typical parameters that are adjusted to optimize the synthesis of benzotriazoles from ortho-aryldiamines.
| Parameter | Condition/Reagent | Purpose/Effect | Reference |
|---|---|---|---|
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Standard, cost-effective reagent for diazotization. | stackexchange.com |
| Nitrosating Agent | Polymer-supported Nitrite | Allows for milder reaction conditions and easier product isolation. | researchgate.net |
| Acid Catalyst | Acetic Acid | Commonly used acidic medium for the reaction. | stackexchange.com |
| Acid Catalyst | p-Toluenesulfonic Acid (p-TsOH) | Used with polymer-supported nitrite for mild, efficient cyclization. | researchgate.net |
| Temperature | -10°C to 5°C | Optimal for the initial diazotization step to ensure stability of the diazonium intermediate. | researchgate.netresearchgate.net |
| Solvent | Aqueous Solution | Standard solvent for reactions using sodium nitrite and mineral/acetic acids. | stackexchange.com |
Design and Synthesis of Key Precursor Compounds and Starting Materials
The synthesis of 4-Amino-1H-benzo[d] scientific.netresearchgate.netmdpi.comtriazol-5-ol is critically dependent on the successful preparation of its direct precursor, a suitably substituted aromatic diamine. The logical and most direct precursor would be 4-hydroxy-1,2,3-benzenetriamine or a protected derivative. The synthesis of such a highly functionalized molecule is a multi-step process that requires strategic placement and manipulation of functional groups on the benzene (B151609) ring.
A common and effective strategy for preparing poly-aminated aromatics is the reduction of corresponding nitro compounds. This approach allows for the regioselective introduction of amino groups via well-established nitration and reduction methodologies. For the target precursor, a plausible route would start with a dinitrophenol or a related compound.
For example, the reduction of 2,4-dinitrophenol (B41442) to 2,4-diaminophenol (B1205310) is a well-documented process. scientific.netresearchgate.net This transformation can be achieved using various reducing agents. Sodium sulfide, often in the presence of ammonium (B1175870) chloride, can be used for the selective reduction of one nitro group or the complete reduction of both. orgsyn.org More modern and efficient methods employ catalytic systems, such as sodium borohydride (B1222165) (NaBH₄) in the presence of gold (AuNPs) or silver (AgNPs) nanoparticles, which demonstrate excellent catalytic activity for the reduction of dinitrophenols to diaminophenols at room temperature. scientific.netresearchgate.netdntb.gov.ua
A hypothetical synthetic pathway to the required 4-hydroxy-1,2,3-benzenetriamine could therefore be envisioned starting from 2,3-dinitro-4-aminophenol or a similar starting material, followed by a controlled reduction of the two nitro groups to yield the three adjacent amino groups necessary for the final benzotriazole ring formation.
The table below outlines key precursor types and the methodologies used for their synthesis, which could be adapted to produce the starting material for 4-Amino-1H-benzo[d] scientific.netresearchgate.netmdpi.comtriazol-5-ol.
| Starting Material Type | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Dinitrophenol (e.g., 2,4-Dinitrophenol) | Sodium Sulfide (Na₂S) / Ammonium Chloride | Aminonitrophenol (e.g., 2-Amino-4-nitrophenol) | orgsyn.org |
| Dinitrophenol (e.g., 2,4-Dinitrophenol) | NaBH₄ with AuNPs or AgNPs | Diaminophenol (e.g., 2,4-Diaminophenol) | scientific.netresearchgate.netdntb.gov.ua |
| Aryl Halides | Aqueous Ammonia (B1221849), CuI catalyst | Anilines | organic-chemistry.org |
| Arylboronic Acids | H₂N-OSO₃H (HSA) | Anilines | organic-chemistry.org |
| Cyclohexanones | Pd/C–Ethylene, NH₄OAc | Substituted Anilines | acs.org |
Chemical Reactivity and Derivatization of 4 Amino 1h Benzo D 1 2 3 Triazol 5 Ol
Reactions Involving the Amino Group at Position 4
The amino group at the 4-position of the benzotriazole (B28993) ring is a primary aromatic amine, and as such, it undergoes a variety of characteristic reactions, including condensation with carbonyl compounds, acylation, alkylation, and diazotization.
Formation of Imines (Schiff Bases) through Condensation Reactions
The primary amino group of 4-Amino-1H-benzo[d] scispace.comsemanticscholar.orgwikipedia.orgtriazol-5-ol can readily react with aldehydes and ketones in the presence of an acid or base catalyst, or with heating, to form imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
The general reaction involves refluxing the aminotriazole with a substituted aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of a weak acid like acetic acid. For instance, Schiff bases have been synthesized from various 4-amino-1,2,4-triazole (B31798) derivatives by condensation with a range of aromatic aldehydes. While specific examples with 4-Amino-1H-benzo[d] scispace.comsemanticscholar.orgwikipedia.orgtriazol-5-ol are not extensively documented in readily available literature, the reactivity is expected to be analogous. The formation of the azomethine linkage (-N=CH-) is a key transformation, leading to compounds with diverse applications.
A study on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes demonstrated the formation of stable hemiaminals as intermediates, which in some cases could be isolated. The stability of these intermediates and the final Schiff bases was found to be dependent on the electronic nature of the substituents on the benzaldehyde (B42025) and the polarity of the solvent.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 4-Amino-1,2,4-triazole derivative | Substituted Benzaldehyde | Schiff Base (Imine) | N/A |
| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehyde | Hemiaminal/Schiff Base | N/A |
| 4-Amino-3-hydroxybenzoic acid | 4-Nitrobenzaldehyde | Schiff Base | ijpsr.com |
N-Acylation and N-Alkylation Strategies
The amino group at position 4 can be acylated to form amides or alkylated to yield secondary or tertiary amines.
N-Acylation is typically achieved by reacting the aminobenzotriazole with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. The use of 1-hydroxybenzotriazole (B26582) (HOBt) as an additive in peptide coupling reactions is a well-established method to facilitate amide bond formation and suppress racemization. While HOBt is used as a reagent, its derivatives can also be synthesized through acylation reactions. The acylation of hydroxybenzotriazole (B1436442) can result in a mixture of O-acylated and N-acylated products, with the regioselectivity influenced by steric factors of the acylating agent. semanticscholar.org
N-Alkylation of aminobenzotriazoles can be challenging due to the potential for reaction at multiple nitrogen atoms within the triazole ring. Site-selective alkylation often requires specific catalytic systems. For example, a metal-free catalytic system using B(C6F5)3 has been developed for the site-selective N1-alkylation of benzotriazoles with diazoalkanes. rsc.org Alternative strategies for N-alkylation of 4-aminobenzotriazole involve the alkylation of 4-nitrobenzotriazole followed by reduction of the nitro group. nih.gov
| Reaction Type | Reagents | Product | Key Findings | Reference |
| N-Acylation | Acid Chloride/Anhydride | N-acyl-4-aminobenzotriazol-5-ol | General reaction for aromatic amines. | N/A |
| N-Alkylation | Alkyl Halide, Base | N-alkyl-4-aminobenzotriazol-5-ol | Regioselectivity can be an issue. | rsc.orgnih.gov |
| N-Arylation | Copper-catalyzed amination | N-aryl-4-aminobenzotriazole | Yields a mixture of N-1 and N-2 isomers. | nih.gov |
Diazotization and Subsequent Transformations
As a primary aromatic amine, 4-Amino-1H-benzo[d] scispace.comsemanticscholar.orgwikipedia.orgtriazol-5-ol can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt. organic-chemistry.org
The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. One of the most common reactions is azo coupling , where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. wikipedia.org The hydroxyl group at position 5 of the starting material is an activating group, which could potentially influence subsequent coupling reactions. Azo compounds are known for their vibrant colors and are widely used as dyes. cuhk.edu.hk The general mechanism for diazotization and subsequent azo coupling is a well-established process in organic chemistry. scispace.comresearchgate.net
For example, the diazotization of 2-aminobenzothiazole (B30445) and subsequent coupling with various aromatic compounds like naphthol derivatives or N,N-dimethylaniline yields a range of azo dyes. scispace.com Similarly, the diazotization of p-aminobenzoic acid followed by coupling with active methylene (B1212753) compounds has been reported to produce azo compounds. questjournals.org
| Starting Material | Reagents | Intermediate | Coupling Partner | Final Product | Reference |
| 4-Aminophenol | NaNO2, HCl | 4-Hydroxybenzenediazonium ion | Naphthalen-2-ol | Azo dye | cuhk.edu.hk |
| 2-Aminobenzothiazole | NaNO2, H2SO4 | Benzothiazole-2-diazonium salt | Salicylaldehyde | Azo-aldehyde derivative | scispace.com |
| p-Aminobenzoic acid | NaNO2, HCl | p-Carboxybenzenediazonium salt | Malononitrile | Azo compound | questjournals.org |
Reactions at the Hydroxyl Group at Position 5
The hydroxyl group at position 5 imparts phenolic character to the molecule, making it weakly acidic and susceptible to reactions such as O-alkylation and O-acylation to form ethers and esters, respectively.
O-Alkylation and O-Acylation Reactions
O-Alkylation can be carried out by treating the compound with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a nucleophilic substitution reaction. For instance, the O-alkylation of 1H-benzo[d] scispace.comsemanticscholar.orgwikipedia.orgtriazol-1-ol (a related compound) with propargyl bromide in the presence of anhydrous potassium carbonate has been reported. A TfOH-catalyzed regioselective alkylation of hydroxybenzotriazole with diazo compounds has also been described, which can lead to both O- and N-alkylation products. researchgate.net
O-Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine. This reaction leads to the formation of an ester linkage. The acylation of hydroxybenzotriazoles can be complex, sometimes yielding a mixture of O-acylated and N-acylated products. The regioselectivity of these reactions can be influenced by factors such as steric hindrance of the acylating agent and the reaction conditions. semanticscholar.org 1-Hydroxybenzotriazole (HOBt) is widely used as a coupling additive in peptide synthesis, where it activates carboxylic acids by forming an active ester. wikipedia.org
Ether and Ester Formation
The O-alkylation and O-acylation reactions directly lead to the formation of ethers and esters, respectively.
Ether formation via Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a standard method that should be applicable to 4-Amino-1H-benzo[d] scispace.comsemanticscholar.orgwikipedia.orgtriazol-5-ol.
Ester formation can be achieved as described above through O-acylation. Additionally, esterification can be accomplished using a carboxylic acid in the presence of a dehydrating agent or a catalyst. The hydrolysis of esters, particularly activated esters like p-nitrophenyl esters, can be catalyzed by hydroxybenzotriazole derivatives. nih.gov
| Reaction Type | Reagents | Functional Group Formed | Reference |
| O-Alkylation | Alkyl Halide, Base | Ether | researchgate.net |
| O-Acylation | Acid Chloride/Anhydride, Base | Ester | semanticscholar.org |
Transformations of the Benzo[d]beilstein-journals.orgnih.govbeilstein-archives.orgtriazole Heterocyclic System
The reactivity of the 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol core allows for a variety of chemical modifications, leading to the formation of novel polycyclic derivatives and compounds with tailored properties through substitutions on the triazole nitrogen atoms.
Ring Annulation and Fusion Reactions Leading to Polycyclic Derivatives
The strategic placement of amino and hydroxyl groups on the benzene (B151609) ring of 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol provides reactive sites for ring annulation and fusion reactions, paving the way for the synthesis of intricate polycyclic systems. While specific examples starting directly from 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol are not extensively documented in publicly available literature, the general reactivity of substituted benzotriazoles suggests several potential pathways.
One common strategy for constructing fused heterocyclic systems involves the condensation of bifunctional reagents with the amino and hydroxyl groups of the benzotriazole. For instance, reaction with α,β-unsaturated carbonyl compounds could potentially lead to the formation of fused pyridotriazoles or similar heterocyclic systems. The amino group can act as a nucleophile, attacking the β-carbon of the unsaturated system, followed by cyclization involving the hydroxyl group.
Another approach involves the diazotization of the amino group, followed by intramolecular cyclization. This method is a well-established route for the synthesis of various fused triazole systems. The resulting diazonium salt can undergo cyclization onto the adjacent hydroxyl group or other positions of the aromatic ring, depending on the reaction conditions and the presence of activating or directing groups.
Furthermore, the synthesis of benzo nih.govresearchgate.netthiazolo[2,3-c] beilstein-journals.orgnih.govnih.govtriazole derivatives through intramolecular C-H bond functionalization of disulfide intermediates highlights a modern approach to forming fused systems. nih.gov Although not directly applied to 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol, this methodology suggests that functionalization of the benzene ring followed by an intramolecular cyclization could be a viable route to novel polycyclic derivatives.
The synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions from 2-azidobenzaldehydes demonstrates the power of multicomponent reactions in constructing complex fused systems. beilstein-archives.orgnih.gov A similar strategy, if applied to a suitably functionalized derivative of 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol, could yield novel benzodiazepine-fused benzotriazoles.
The following table summarizes potential ring annulation strategies applicable to 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol based on known benzotriazole chemistry.
| Reaction Type | Potential Reagents | Potential Product |
|---|---|---|
| Condensation | α,β-Unsaturated carbonyls | Pyridotriazole derivatives |
| Diazotization/Cyclization | Nitrous acid | Fused triazolo-oxazine systems |
| Intramolecular C-H Functionalization | (Following initial derivatization) | Various fused polycycles |
| Multicomponent Reactions | Isocyanides, aldehydes, etc. | Complex fused heterocycles |
Substitutions and Derivatizations on the Triazole Nitrogen Atoms
The triazole ring of 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol possesses three nitrogen atoms, which are potential sites for substitution reactions, most commonly alkylation and arylation. These reactions can significantly alter the electronic properties and biological activity of the parent molecule. The regioselectivity of these substitutions is a key aspect of the chemistry of benzotriazoles.
N-alkylation of benzotriazoles typically yields a mixture of N1 and N2 isomers, with the ratio often depending on the nature of the alkylating agent, the base used, and the reaction solvent. For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K2CO3 resulted in two separable regioisomers. mdpi.com Similar outcomes can be expected for 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol, where the electronic effects of the amino and hydroxyl groups would influence the nucleophilicity of the different triazole nitrogens. Computational studies can be employed to predict the relative stabilities of the possible N-alkylated products and thus the likely major isomer. mdpi.com
A study on the N-alkylation of the 1H-indazole scaffold, a related heterocyclic system, highlighted the significant impact of steric and electronic effects of ring substituents on the N-1/N-2 regioisomeric distribution. beilstein-journals.orgbeilstein-journals.org For example, electron-withdrawing groups at certain positions favored N-2 alkylation. These findings suggest that the amino and hydroxyl groups in 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol will play a crucial role in directing incoming electrophiles.
The synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents provides a facile route to N-O linked derivatives. beilstein-journals.org This reaction proceeds via the formation of a reactive intermediate that is then attacked by the benzotriazole anion. Such a strategy could be adapted to introduce a variety of substituents onto the triazole nitrogen of 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol.
The following table provides an overview of potential N-substitution reactions for 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol.
| Reaction Type | Typical Reagents | Expected Products | Key Considerations |
|---|---|---|---|
| N-Alkylation | Alkyl halides, sulfates | Mixture of N1 and N2 alkylated isomers | Regioselectivity influenced by substituents and reaction conditions |
| N-Arylation | Aryl halides (with catalyst) | Mixture of N1 and N2 arylated isomers | Requires catalytic activation (e.g., copper or palladium) |
| N-O-Alkylation | Peptide coupling agents and alcohols | N-alkoxy derivatives | Offers an alternative to direct N-alkylation |
Mechanistic Investigations of Synthetic Transformations and Functional Group Interconversions
A thorough understanding of the reaction mechanisms is crucial for the rational design of synthetic routes and for optimizing reaction conditions to achieve desired outcomes.
Elucidation of Reaction Pathways and Transition States
While specific mechanistic studies on 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol are scarce in the literature, general principles of heterocyclic chemistry and computational methods can provide insights into potential reaction pathways and transition states.
For ring annulation reactions, the initial step is often the nucleophilic attack of the amino group. The subsequent cyclization can proceed through various pathways depending on the nature of the electrophile and the reaction conditions. Computational chemistry can be a powerful tool to model these reaction pathways, calculate the activation energies for different steps, and identify the most likely transition states. For example, in the synthesis of fused heterocycles, density functional theory (DFT) calculations can be used to explore the potential energy surface of the reaction and to characterize the geometry and energy of transition states.
In the case of N-alkylation, the reaction typically proceeds via an SN2 mechanism where the nucleophilic nitrogen of the triazole ring attacks the electrophilic carbon of the alkylating agent. The elucidation of the factors governing the regioselectivity (N1 vs. N2 attack) would involve computational modeling of the transition states for both pathways. The relative energies of these transition states would determine the kinetic product ratio.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. For transformations involving 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol, various spectroscopic techniques can be employed to detect and characterize transient species.
For instance, in diazotization reactions, the formation of the diazonium salt intermediate is a critical step. This intermediate can be detected by techniques such as UV-Vis spectroscopy. In reactions involving the formation of fused rings, intermediates such as enamines or imines may be formed, which could potentially be trapped or characterized by NMR spectroscopy under carefully controlled conditions.
In the context of N-alkylation, the formation of an initial salt between the benzotriazole and the base is a likely intermediate step before the introduction of the alkylating agent. While often not isolated, its presence can be inferred from the reaction kinetics and the effect of different bases on the reaction rate and regioselectivity.
Mechanistic studies on the reaction of peptide coupling agents with alcohols to form 1-alkoxy-1H-benzotriazoles have suggested the involvement of phosphonium (B103445) and tosylate derivatives of the alcohols as intermediates. beilstein-journals.org These intermediates then react with the benzotriazolate anion. Similar intermediates could be expected in analogous reactions involving 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol.
The following table outlines potential intermediates in the derivatization of 4-Amino-1H-benzo[d] beilstein-journals.orgnih.govbeilstein-archives.orgtriazol-5-ol.
| Reaction Type | Potential Intermediate | Method of Identification/Characterization |
|---|---|---|
| Ring Annulation (Condensation) | Enamine/Imine | NMR spectroscopy, trapping experiments |
| Ring Annulation (Diazotization) | Diazonium salt | UV-Vis spectroscopy |
| N-Alkylation | Benzotriazolate anion | Inferred from reaction kinetics |
| N-O-Alkylation | Phosphonium/Tosylate alcohol derivative | Inferred from mechanistic studies on related systems |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Amino 1h Benzo D 1 2 3 Triazol 5 Ol and Its Derivatives
Prospective Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy would be a critical tool for the structural confirmation of 4-Amino-1H-benzo[d] rsc.orgnih.govnih.govtriazol-5-ol.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the N-H protons of the amino and triazole groups, as well as the O-H proton of the hydroxyl group. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the 1,2,4,5-substitution pattern on the benzene (B151609) ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzene ring would be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing nature of the triazole ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and their directly attached or more distant carbon atoms, respectively.
Prospective Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy would complement NMR data by identifying the functional groups present in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of 4-Amino-1H-benzo[d] rsc.orgnih.govnih.govtriazol-5-ol would be expected to show characteristic absorption bands for the N-H stretching of the amino and triazole groups, the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring, and C=C stretching vibrations within the benzene ring.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns. In the study of 4-Amino-1H-benzo[d] mdpi.comrsc.orgnih.govtriazol-5-ol, MS provides unequivocal proof of its molecular formula and offers insights into the stability of the benzotriazole (B28993) core and the connectivity of its functional groups.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4-Amino-1H-benzo[d] mdpi.comrsc.orgnih.govtriazol-5-ol (molecular formula: C₆H₆N₄O), HRMS would be used to confirm the exact mass of its molecular ion. This technique is routinely used in the characterization of newly synthesized triazole derivatives to validate their structure. mdpi.comresearchgate.net
The expected protonated molecular ion [M+H]⁺ would be analyzed, and its experimentally measured m/z value would be compared to the theoretically calculated mass. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed chemical formula.
The fragmentation of protonated 1,2,3-triazoles under mass spectrometry conditions typically shows stability of the triazole ring, which does not tend to lose a nitrogen molecule (N₂). nih.gov Instead, fragmentation would likely involve the substituents on the benzene ring. Potential fragmentation pathways for 4-Amino-1H-benzo[d] mdpi.comrsc.orgnih.govtriazol-5-ol could include the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, ammonia (B1221849) (NH₃) from the amino group, or carbon monoxide (CO). The study of these fragmentation patterns helps in the structural confirmation of the molecule and its derivatives.
Table 1: Illustrative HRMS Data for 4-Amino-1H-benzo[d] mdpi.comrsc.orgnih.govtriazol-5-ol
| Ion Formula | Calculated m/z | Observed m/z | Mass Difference (ppm) |
|---|---|---|---|
| [C₆H₇N₄O]⁺ ([M+H]⁺) | 151.06144 | 151.06138 | -0.4 |
| [C₆H₅N₄]⁺ ([M-OH]⁺) | 133.05087 | 133.05081 | -0.5 |
Note: The data in this table is representative and illustrates the expected results from an HRMS experiment.
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like 4-Amino-1H-benzo[d] mdpi.comrsc.orgnih.govtriazol-5-ol, UV-Vis spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions.
The spectrum of 4-Amino-1H-benzo[d] mdpi.comrsc.orgnih.govtriazol-5-ol is expected to be influenced by the fused benzotriazole system. The parent 1H-1,2,3-triazole molecule exhibits a dominant π → π* transition around 205-210 nm. researchgate.net In the case of the title compound, the fusion of the benzene ring and the presence of the amino (-NH₂) and hydroxyl (-OH) groups as powerful auxochromes are expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on other substituted benzotriazole derivatives have shown broad absorption peaks in the 260 nm to 310 nm range. researchgate.net These transitions are typically associated with the π-electron system of the entire aromatic framework. The solvent used for analysis can also influence the position and intensity of these bands due to solvatochromic effects.
Table 2: Expected UV-Vis Absorption Data for 4-Amino-1H-benzo[d] mdpi.comrsc.orgnih.govtriazol-5-ol in Methanol
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |
|---|---|---|
| ~220 | ~18,000 | π → π* (Benzene Ring) |
| ~285 | ~6,500 | π → π* (Benzotriazole System) |
Note: This data is hypothetical, based on typical values for related aromatic amino-hydroxy compounds.
X-ray Crystallography for Definitive Three-Dimensional Structural Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice.
Single Crystal X-ray Diffraction for Molecular Geometry and Conformation
Single crystal X-ray diffraction analysis of 4-Amino-1H-benzo[d] mdpi.comrsc.orgnih.govtriazol-5-ol would yield a definitive model of its molecular structure. This analysis would confirm the planarity of the fused benzotriazole ring system. The precise bond lengths within the triazole and benzene rings would offer insight into the degree of electron delocalization. Furthermore, the positions of the amino and hydroxyl substituents relative to the ring would be determined, including the C-N and C-O bond lengths and the torsion angles that define their orientation. In related crystal structures of aminotriazole derivatives, the amino groups are often found to be nearly coplanar with the heterocyclic ring. nih.gov
Table 3: Representative Crystallographic Data for a Benzotriazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.235 |
| b (Å) | 26.015 |
| c (Å) | 12.486 |
| β (°) | 93.24 |
| Volume (ų) | 2022.1 |
Note: Data is adapted from a related triazole structure for illustrative purposes. mdpi.com
Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Crystal Packing)
The crystal packing of 4-Amino-1H-benzo[d] mdpi.comrsc.orgnih.govtriazol-5-ol would be heavily influenced by intermolecular interactions, which dictate the supramolecular assembly. The presence of both hydrogen bond donors (-OH, -NH₂, and ring N-H) and acceptors (N atoms of the triazole ring, -OH oxygen) suggests that extensive hydrogen bonding networks will be a dominant feature of the crystal structure.
These hydrogen bonds (e.g., N-H···N, O-H···N, N-H···O) would link adjacent molecules, likely forming complex one-, two-, or three-dimensional networks. mdpi.comnih.gov In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzotriazole rings of adjacent molecules are also expected. nih.gov These interactions play a crucial role in stabilizing the crystal lattice. The analysis of these non-covalent forces is fundamental to understanding the solid-state properties of the material and is a key aspect of crystal engineering.
Table 4: Potential Intermolecular Interactions in the Crystal Structure of 4-Amino-1H-benzo[d] mdpi.comrsc.orgnih.govtriazol-5-ol
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H (Amino) | N (Triazole) | 2.9 - 3.2 |
| Hydrogen Bond | O-H (Hydroxyl) | N (Triazole) | 2.7 - 3.0 |
| Hydrogen Bond | N-H (Amino) | O (Hydroxyl) | 2.8 - 3.1 |
Note: The interactions listed are based on the functional groups present in the molecule and are commonly observed in related crystal structures.
Computational and Theoretical Investigations of 4 Amino 1h Benzo D 1 2 3 Triazol 5 Ol
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometry, vibrational frequencies, and electronic properties, offering insights that complement experimental data.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net Applications for a compound like 4-Amino-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazol-5-ol would typically involve calculating its structural parameters and thermodynamic properties. Such studies on related heterocyclic compounds have been performed to understand their stability and reactivity. researchgate.netnih.gov Without specific published research on this molecule, detailed DFT application data cannot be provided.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For related benzotriazole (B28993) derivatives, DFT calculations have been used to determine optimized bond lengths, bond angles, and dihedral angles. nih.govnih.gov Conformational analysis would explore different spatial arrangements (conformers) of the amino and hydroxyl groups to identify the most stable isomer. Specific optimized geometrical parameters for 4-Amino-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazol-5-ol are not available in the searched literature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations are often used to predict spectroscopic data, such as IR, UV-Vis, and NMR spectra. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions (UV-Vis spectra). nih.gov The calculated vibrational frequencies (IR) and chemical shifts (NMR) can then be compared with experimental data to validate the computational model and aid in the assignment of experimental signals. mdpi.commdpi.com For instance, in studies of similar molecules, a strong correlation between calculated and experimental values lends confidence to the determined structure. researchgate.net However, no such comparative analysis for 4-Amino-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazol-5-ol was found.
Electronic Structure Analysis and Bonding Characteristics
Analysis of the electronic structure provides deep insights into the chemical reactivity, stability, and bonding nature of a molecule.
Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For many triazole and benzimidazole (B57391) derivatives, the HOMO-LUMO gap has been calculated to predict their chemical behavior and potential biological activity. researchgate.netresearchgate.netrsc.org Specific HOMO, LUMO, and energy gap values for 4-Amino-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazol-5-ol are not documented in the available sources.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.gov It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. thaiscience.info MEP analysis of related heterocyclic systems has been used to identify reactive sites and understand intermolecular interactions. researchgate.netnih.gov A specific MEP map for 4-Amino-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazol-5-ol has not been published.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular structures. nih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals, providing a more intuitive chemical picture.
For triazole derivatives, key interactions often involve the delocalization of electron density from lone pair (n) orbitals of nitrogen, oxygen, or sulfur atoms to the antibonding (σ* or π) orbitals of adjacent bonds. jcchems.com For instance, studies on similar aminotriazole structures reveal that delocalizations from lone pairs on sulfur atoms to antibonding orbitals in the triazole ring (LP(S) → σ(N-C)) contribute significantly to structural stability. jcchems.com In 4-Amino-1H-benzo[d] nih.govwisc.edujcchems.comtriazol-5-ol, analogous interactions would be expected, such as those involving the lone pairs of the amino nitrogen (N-H₂) and hydroxyl oxygen (-OH) with the antibonding orbitals of the benzotriazole ring system.
These hyperconjugative interactions lead to charge delocalization, which can be quantified by examining the occupancies of the NBOs. nih.gov The analysis provides insights into the electron density distribution and helps explain the molecule's electronic properties and reactivity.
Table 1: Key Interactions Investigated by NBO Analysis
| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |
|---|---|---|---|
| Intramolecular Hyperconjugation | π(C=C) | π*(C=C) | Delocalization within the benzene (B151609) and triazole rings, contributing to aromatic stability. |
| n(N) | π*(C=N) | Lone pair delocalization from triazole nitrogens into the ring system. | |
| n(N) of NH₂ | σ(C-N), π(C=C) | Interaction of the amino group with the ring, influencing basicity and reactivity. |
Theoretical Descriptors of Chemical Reactivity
Calculation of Fukui Functions
Fukui functions are essential theoretical descriptors used in computational chemistry to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. Derived from conceptual Density Functional Theory (DFT), these functions quantify the change in electron density at a specific point in a molecule as the total number of electrons changes.
The calculation yields three main types of Fukui functions:
f(r)⁺ : For nucleophilic attack (addition of an electron). A higher value indicates a site that is more susceptible to attack by a nucleophile.
f(r)⁻ : For electrophilic attack (removal of an electron). A higher value indicates a site that is more susceptible to attack by an electrophile.
f(r)⁰ : For radical attack.
For C-amino-1,2,4-triazoles, Fukui functions have been effectively used to predict structure-reactivity relationships. nih.gov Computational studies on related compounds show that these calculations can successfully identify which of the ring nitrogen atoms or the exocyclic amino group is the most likely center for reactions with electrophiles. nih.gov In the case of 4-Amino-1H-benzo[d] nih.govwisc.edujcchems.comtriazol-5-ol, calculating Fukui functions would allow for a detailed mapping of its chemical reactivity. It would help predict whether an incoming electrophile would preferentially attack one of the triazole nitrogens, the amino group, the hydroxyl group, or a carbon atom on the benzene ring. This information is invaluable for designing synthetic pathways and understanding the molecule's interaction with biological targets.
Assessment of Chemical Hardness and Softness
Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in chemical reactivity theory that describe a molecule's resistance to change in its electron distribution. A "hard" molecule has a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less polarizable and less reactive. Conversely, a "soft" molecule has a small HOMO-LUMO gap, indicating it is more polarizable and more reactive.
These global reactivity descriptors are typically calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) based on Koopmans' theorem:
Hardness (η) ≈ (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
The analysis of chemical hardness and softness is a standard computational method for evaluating the reactivity of triazole derivatives. acs.org For instance, in studies of C-amino-1,2,4-triazoles, these descriptors are used alongside Fukui functions to predict reaction pathways. nih.gov It has been noted that increasing the hardness of an electrophile tends to favor attack at harder nucleophilic sites (like a ring nitrogen), while softer electrophiles may prefer softer sites (like an exocyclic amino group). nih.gov
For 4-Amino-1H-benzo[d] nih.govwisc.edujcchems.comtriazol-5-ol, the calculation of these parameters would provide a quantitative measure of its kinetic stability and reactivity. The HOMO-LUMO energy gap would also indicate the potential for charge transfer to occur within the molecule. nih.gov
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Higher value means lower reactivity. |
| Chemical Softness (S) | 1 / η | Measures the ease of electron cloud distortion. Higher value means higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |
Tautomeric Equilibrium and Isomerism Studies
Tautomerism, the process of proton transfer between two atoms within the same molecule, is a critical phenomenon in heterocyclic chemistry, significantly influencing a compound's chemical and physical properties. nih.gov For molecules like 4-Amino-1H-benzo[d] nih.govwisc.edujcchems.comtriazol-5-ol, several tautomeric forms are possible due to the presence of the triazole ring, an amino group, and a hydroxyl group.
The primary forms of tautomerism to consider are:
Annular Prototropic Tautomerism : This involves the migration of a proton between the nitrogen atoms of the triazole ring. For a benzotriazole system, this leads to 1H, 2H, and 3H isomers. The relative stability of these tautomers is governed by factors like aromaticity and electronic effects from substituents.
Amine-Imine Tautomerism : The exocyclic amino group can exist in equilibrium with its imine tautomer.
Keto-Enol Tautomerism : The hydroxyl group attached to the benzene ring can exist in equilibrium with a keto form.
Studies on related 5-amino-1H-1,2,4-triazoles have utilized NMR spectroscopy and X-ray crystallography to investigate the predominant tautomeric forms in solution and the solid state. rsc.org Computational chemistry provides a parallel approach, where the relative energies of all possible tautomers can be calculated to predict their equilibrium populations. These calculations often need to account for solvent effects, as intermolecular hydrogen bonding can significantly influence the stability of different tautomers. nih.gov Understanding the tautomeric equilibrium of 4-Amino-1H-benzo[d] nih.govwisc.edujcchems.comtriazol-5-ol is essential, as different tautomers may exhibit distinct reactivity and biological activity.
Table 3: Potential Tautomers of 4-Amino-1H-benzo[d] nih.govwisc.edujcchems.comtriazol-5-ol
| Tautomer Name | Key Structural Feature | Plausible Structure |
|---|---|---|
| 1H-Amino-ol | Proton on N1 of the triazole ring. | The reference structure. |
| 2H-Amino-ol | Proton on N2 of the triazole ring. | Involves a different charge distribution in the triazole ring. |
| 3H-Amino-ol | Proton on N3 of the triazole ring (equivalent to 1H). | Same as 1H due to symmetry of the benzotriazole core. |
| Imino-Keto | Migration of protons from both NH₂ and OH groups. | A non-aromatic quinone-like structure. |
Based on a comprehensive search of available scientific literature, there is a significant lack of specific, published research focused solely on the chemical compound 4-Amino-1H-benzo[d]triazol-5-ol . The existing body of research extensively covers a wide range of other benzotriazole derivatives, but detailed studies concerning the synthesis, properties, and applications of this particular molecule are not sufficiently available to construct a thorough and scientifically accurate article according to the specified outline.
The benzotriazole scaffold itself is well-documented as a "privileged structure" in medicinal chemistry and material science due to its wide array of pharmacological activities and versatile chemical properties. Research into various derivatives has shown their potential as antimicrobial agents, corrosion inhibitors, and components in functional materials. However, without specific data for 4-Amino-1H-benzo[d]triazol-5-ol, any discussion of its potential applications in the requested areas would be speculative and not grounded in direct scientific evidence.
Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and strict adherence to the provided outline for this specific compound. The information necessary to thoroughly address the advanced research perspectives and potential applications as outlined is not present in the current scientific literature.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 4-Amino-1H-benzo[d][1,2,3]triazol-5-ol, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis of triazole derivatives typically involves cycloaddition reactions, oxidation, or substitution. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient for constructing the triazole core under mild conditions, achieving >95% conversion . Oxidation of thioether intermediates using hydrogen peroxide or m-chloroperbenzoic acid can yield sulfoxides/sulfones, while substitution reactions with nucleophiles (e.g., amines) require polar solvents like DMSO . Microwave-assisted synthesis (e.g., 30–100 W irradiation) reduces reaction times and improves yields by enhancing molecular collisions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in benzotriazole derivatives appear as multiplets at δ 7.0–8.5 ppm .
- IR Spectroscopy : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can researchers optimize reaction yields during the synthesis of triazole derivatives?
- Methodological Answer : Factors include:
- Catalyst Selection : Copper(I) iodide or TBTA (tris(benzyltriazolylmethyl)amine) enhances CuAAC efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Microwave irradiation at 80–120°C accelerates reactions while minimizing side products .
Advanced Research Questions
Q. How can X-ray crystallography using SHELXL improve structural determination accuracy for this compound?
- Methodological Answer : SHELXL refines crystallographic models by:
- Hydrogen Bonding Analysis : Resolving ambiguities in H-atom positions via difference Fourier maps .
- Twinned Data Handling : Using the TWIN/BASF commands to model overlapping reflections in challenging datasets .
- High-Resolution Refinement : Incorporating anisotropic displacement parameters for non-H atoms to improve R-factor convergence (<5%) .
Q. What computational methods assist in understanding the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict:
- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with reactivity and stability .
- Solvatochromic Effects : TD-DFT simulations match experimental UV-Vis spectra to assess solvent polarity impacts .
- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes) .
Q. How do researchers resolve contradictions in reported biological activities of triazole derivatives?
- Methodological Answer : Strategies include:
- Assay Standardization : Replicating experiments under identical conditions (e.g., MIC assays for antimicrobial activity at pH 7.4) .
- Structural Validation : Cross-checking purity via HPLC and crystallography to rule out impurities influencing bioactivity .
- Meta-Analysis : Statistical aggregation of data from multiple studies to identify trends .
Q. What strategies are employed to analyze tautomeric equilibria in this compound?
- Methodological Answer :
- NMR Titration : Observing chemical shift changes in DMSO-d₆ vs. CDCl₃ to detect tautomer populations .
- DFT Calculations : Comparing relative energies of tautomers (e.g., 1H vs. 2H triazole forms) to predict dominant structures .
Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the benzyl position to modulate electronic effects .
- Scaffold Hybridization : Merging triazole cores with thiazole or imidazole motifs to enhance binding diversity .
- Patent Mining : Extracting synthetic routes from patent literature (e.g., Bayer’s MLL1 inhibitors) to guide analog synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
